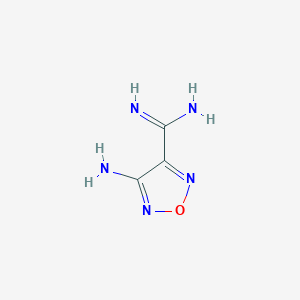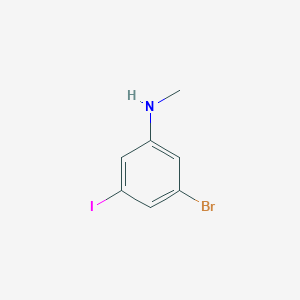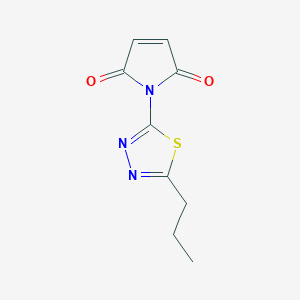
1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with naphthyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized naphthyridine compounds.
Aplicaciones Científicas De Investigación
1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthyridine derivatives with varying substituents, such as:
- 1-Butyl-2-oxo-4-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
- 1-Butyl-2-oxo-4-(pyridin-4-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
Uniqueness
1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H17N3O3 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
1-butyl-2-oxo-4-pyridin-2-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H17N3O3/c1-2-3-11-21-16-12(7-6-10-20-16)14(13-8-4-5-9-19-13)15(17(21)22)18(23)24/h4-10H,2-3,11H2,1H3,(H,23,24) |
Clave InChI |
GBCXDRBZBHHXAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)C(=O)O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
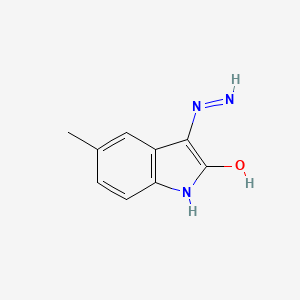
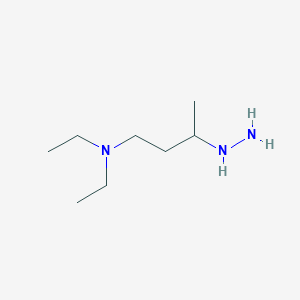

![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)


